4-Bromo-4'-nitrobenzophenone

Description

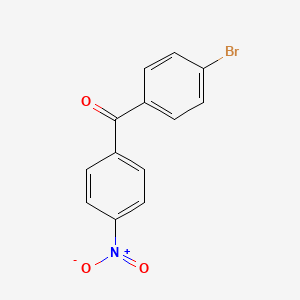

4-Bromo-4'-nitrobenzophenone (CAS No. 40292-15-7) is a benzophenone derivative with molecular formula C₁₃H₈BrNO₃ and molecular weight 306.12 g/mol. Structurally, it features a bromine atom at the para position of one benzene ring and a nitro group (-NO₂) at the para position of the adjacent ring. This compound is primarily utilized in advanced material synthesis, particularly in covalent organic frameworks (COFs), due to its robust aromatic backbone and reactive halogen and nitro substituents . Its crystalline nature and stability under controlled conditions make it a valuable intermediate in organic synthesis and materials research.

Properties

IUPAC Name |

(4-bromophenyl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYMUGJXZKDIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385054 | |

| Record name | 4-Bromo-4'-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40292-15-7 | |

| Record name | 4-Bromo-4'-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-nitrobenzophenone typically involves the Friedel-Crafts acylation reaction. The process starts with the bromination of benzene to form bromobenzene, followed by nitration to introduce the nitro group. The final step involves the acylation of the bromonitrobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) .

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-4’-nitrobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-nitrobenzophenone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in the presence of hydrochloric acid (HCl).

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Reduction: SnCl₂/HCl or Fe/HCl for nitro group reduction.

Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.

Major Products Formed

Reduction: 4-Amino-4’-bromobenzophenone.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

4-Bromo-4’-nitrobenzophenone is used in several scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Potential use in the development of pharmaceutical compounds.

Industry: Used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-4’-nitrobenzophenone involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect the compound’s reactivity and its role in chemical syntheses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-bromo-4'-nitrobenzophenone and related benzophenone derivatives:

Structural and Electronic Effects

- Substituent Reactivity: The nitro group in this compound is strongly electron-withdrawing, enhancing electrophilic substitution reactions at the brominated ring. In contrast, the methoxy group in 4-bromo-4'-methoxybenzophenone is electron-donating, directing reactions to ortho/para positions . Halogen vs. Alkyl Groups: Bromine in this compound facilitates cross-coupling reactions (e.g., Suzuki), whereas ethyl groups in 4-bromo-4'-ethylbiphenyl improve solubility in non-polar solvents, favoring liquid crystal applications .

Stability and Handling

- Nitro Compounds: this compound is incompatible with strong oxidizing agents, requiring storage at 2–8°C .

- Methoxy Derivatives: 4-Bromo-4'-methoxybenzophenone is more thermally stable but sensitive to acidic conditions due to the labile methoxy group .

Research Findings and Trends

- Market Trends: The global market for nitro- and halo-substituted benzophenones (e.g., 4-chloro-3-nitrobenzophenone) is projected to grow at a CAGR of XX%, driven by demand for advanced intermediates in pharmaceuticals and materials .

- Reactivity Studies : Prins cyclization reactions involving bromostilbene derivatives (e.g., 4-bromo-4'-methoxystilbene) demonstrate the influence of substituents on regiochemistry, with nitro groups favoring carbenium ion intermediates .

Biological Activity

4-Bromo-4'-nitrobenzophenone (C13H8BrNO3) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of two phenyl rings connected by a carbonyl group, with a bromine atom and a nitro group attached to the para positions of the respective rings. This unique structure allows for various chemical modifications and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H8BrNO3 |

| Appearance | Yellow solid |

| Melting Point | 95-96 °C |

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent. This activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

2. Anticancer Activity

The compound has shown promising results in anticancer studies, particularly in inhibiting the proliferation of cancer cell lines. For instance, in vitro tests revealed that this compound can significantly reduce cell viability in MCF-7 breast cancer cells. The IC50 value for this effect was reported at approximately 12 µM after 72 hours of treatment, indicating its potential as a therapeutic agent against breast cancer.

Table 1: Anticancer Activity Data

| Cell Line | Treatment Concentration (µM) | Viable Cells (%) after 72h |

|---|---|---|

| MCF-7 | 5 | 58.48 |

| MCF-7 | 10 | 45.22 |

| MCF-7 | 20 | 21.24 |

The mechanism underlying the biological activity of this compound involves its interaction with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound's bromine substituent may enhance its reactivity with proteins and enzymes, modulating their activity.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- A study published in Nature explored the compound's effects on angiogenesis in tumor tissues, revealing that it inhibits blood vessel formation, which is crucial for tumor growth and metastasis .

- Another investigation focused on the compound's role as a cytochrome P450 enzyme inhibitor, suggesting its potential use in drug metabolism modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.